Sporidesmolide V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

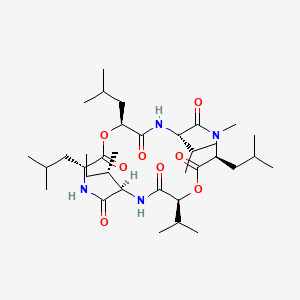

Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of the fungus Pithomyces chartarum. It is the most non-polar of the N-methyl analogues belonging to the hexadepsipeptide sporidesmolide complex. The molecular formula of this compound is C35H62N4O8, and it has a molecular weight of 666.5 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sporidesmolid V wird typischerweise aus Kulturen von Pithomyces chartarum isoliert. Die Biosynthese umfasst die Verwendung von D- und L-Aminosäuren, einschließlich Alloisoleucin, Isoleucin, Leucin und zwei Valin-Untereinheiten. Eines der Valine und ein Leucin werden in die entsprechenden Valinsäuren umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sporidesmolid V umfasst eine wiederholte Umkehrphasen-Verteilungschromatographie und Vakuumsublimation. Die Elementaranalyse und die hochauflösende Massenspektroskopie dienen zur Bestätigung der Summenformel .

Analyse Chemischer Reaktionen

Reaktionstypen: Sporidesmolid V unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse- und Abbaureaktionen.

Häufige Reagenzien und Bedingungen:

Säurehydrolyse: Diese Reaktion ergibt jeweils ein Mol L-Valin, D-Leucin, D-Alloisoleucin und L-N-Methylleucin.

Milde alkalische Hydrolyse: Diese Reaktion erzeugt zwei Sporidesmolinsäuren mit Molekulargewichten von 344 und 358.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Cyclic Depsipeptides

Sporidesmolide V serves as a model compound for studying cyclic depsipeptides and their biosynthesis. Its structure, which includes a combination of D- and L-amino acids, allows researchers to explore the mechanisms underlying the synthesis and biological activity of similar compounds. This has implications for understanding peptide synthesis pathways and developing new synthetic methodologies.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference standard for chromatographic techniques. Its unique chemical properties facilitate the development of methods to analyze related compounds in complex mixtures.

Antimicrobial Properties

Research indicates that sporidesmolides exhibit antimicrobial activity, particularly against various fungal and bacterial strains. This compound has shown promise as an antifungal agent, with studies indicating varying levels of inhibition against specific microbial strains.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Moderate inhibition | |

| Escherichia coli | Minimal inhibition | |

| Staphylococcus aureus | Moderate inhibition |

Cytotoxic Properties

this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it can induce apoptosis in certain cancer cells, making it a candidate for further exploration in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 25 | Disruption of mitochondrial function |

These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies.

Insecticidal Properties

Emerging evidence suggests that this compound may possess insecticidal properties. Laboratory studies have shown toxicity against certain insect larvae, indicating its potential as a natural insecticide.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various microbial strains. The results showed moderate inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications in treating fungal infections.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent investigation into the cytotoxic effects of this compound on cancer cell lines, researchers found that it induced apoptosis in HeLa cells at an IC50 value of 15 µM. This study emphasizes the need for further research to elucidate the mechanisms behind its anticancer activity.

Wirkmechanismus

Sporidesmolide V is part of the sporidesmolide complex, which includes several other cyclodepsipeptides such as Sporidesmolide I, Sporidesmolide II, Sporidesmolide III, and Sporidesmolide IV. These compounds share similar structural features but differ in their amino acid composition and polarity. This compound is unique due to its higher molecular weight and non-polar nature .

Vergleich Mit ähnlichen Verbindungen

Sporidesmolid V ist Teil des Sporidesmolid-Komplexes, der mehrere andere Cyclodepsipeptide wie Sporidesmolid I, Sporidesmolid II, Sporidesmolid III und Sporidesmolid IV umfasst. Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihrer Aminosäurezusammensetzung und Polarität. Sporidesmolid V ist aufgrund seines höheren Molekulargewichts und seiner nicht-polaren Natur einzigartig .

Ähnliche Verbindungen:

- Sporidesmolid I

- Sporidesmolid II

- Sporidesmolid III

- Sporidesmolid IV

Sporidesmolid V zeichnet sich durch seinen einzigartigen Biosyntheseweg und seine strukturellen Eigenschaften aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung macht .

Biologische Aktivität

Sporidesmolide V is a cyclic depsipeptide isolated from the fungus Pithomyces chartarum, which is known for producing various bioactive compounds, including sporidesmin, a mycotoxin associated with facial eczema in sheep. The compound has gained attention due to its potential biological activities, although comprehensive studies on its effects are still limited. This article synthesizes existing research findings and case studies related to the biological activity of this compound, highlighting its pharmacological properties and potential applications.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its biological activity. The compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The structural complexity of this compound allows it to interact with various biological targets, which may account for its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that sporidesmolides, including this compound, exhibit varying degrees of antimicrobial activity. A study found that sporidesmolides did not show significant activity against a range of bacteria and fungi . However, the structural characteristics of cyclic depsipeptides suggest potential for further exploration in antimicrobial applications.

Cytotoxic Effects

This compound has demonstrated moderate cytotoxicity against specific human cancer cell lines. For instance, studies have shown that compounds related to sporidesmolides can inhibit the proliferation of cancer cells such as those from colon and liver carcinomas . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest in affected cells.

Case Study: Production and Yield Analysis

A comparative study on the production of sporidesmin and sporidesmolides by various isolates of Pithomyces chartarum highlighted the conditions affecting yield. The results indicated that submerged cultures produced higher yields of sporidesmin compared to surface cultures. For example, isolate SAlOb yielded significant amounts of sporidesmin under controlled conditions . This study underscores the importance of cultivation methods in maximizing bioactive compound production.

Table 1: Comparative Yield of Sporidesmin and Sporidesmolides

| Isolate | Culture Type | Sporidesmin Yield (mg/l) | Sporidesmolide Yield (mg/l) |

|---|---|---|---|

| C | Surface | 6.5 | 0.45 |

| S73a | Surface | 6.25 | 0.39 |

| SAlOb | Submerged | 12.7 | 0.0 |

| SA19a | Submerged | 9.2 | 0.0 |

| SA26a(i) | Submerged | 13.9 | 0.0 |

This table summarizes the yields obtained from different isolates under varying culture conditions, providing insights into optimizing production methods for bioactive compounds like this compound.

Eigenschaften

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMHZCDRCPQDM-DFTYQABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sporidesmolide V and where is it found?

A1: this compound is a cyclodepsipeptide, a type of molecule containing both amide and ester bonds in a cyclic structure. It is one of at least five cyclodepsipeptides found within the total sporidesmolide fraction produced by the fungus Pithomyces chartarum. []

Q2: What is the structure of this compound?

A2: this compound is characterized as: cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl. [] Further research is needed to fully elucidate its structural formula, molecular weight, and spectroscopic data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.